An In-depth Technical Guide to the Putative Compound 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to the Putative Compound 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine: Properties, Synthesis, and Potential Applications
Introduction
The confluence of the morpholine and thiazole scaffolds in a single molecular entity represents a promising avenue in medicinal chemistry and drug discovery. The morpholine ring, a saturated heterocycle, is a common feature in numerous approved drugs, often imparting favorable physicochemical properties such as improved solubility and metabolic stability.[1] Thiazole derivatives are also of significant interest due to their wide range of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The putative compound, 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine, combines these two privileged moieties, with the bromine atom on the thiazole ring offering a versatile handle for further chemical modifications. This guide will provide a detailed exploration of the predicted properties, a plausible synthetic route, and the potential applications of this compound for researchers and scientists in drug development.
Predicted Physicochemical and Spectroscopic Properties
The physicochemical properties of 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine can be inferred from its constituent parts and by analogy to similar structures. The presence of the polar morpholine group is expected to confer a degree of aqueous solubility, while the bromothiazole moiety will contribute to its lipophilicity.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Comments |
| Molecular Formula | C₈H₁₁BrN₂OS | Based on the chemical structure |
| Molecular Weight | ~263.16 g/mol | Calculated from the molecular formula |
| Physical Form | Likely a solid at room temperature | Many similar heterocyclic compounds are solids |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons | The morpholine group enhances polarity, while the overall structure remains largely organic.[1] |
| Storage | Should be stored in a cool, dark place under an inert atmosphere to prevent potential degradation. | Standard procedure for halogenated heterocyclic compounds. |
Predicted Spectroscopic Characteristics:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the morpholine protons, typically as two multiplets in the range of 3.0-4.0 ppm. The methyl group on the thiazole ring would likely appear as a singlet around 2.0-2.5 ppm.
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¹³C NMR: The carbon NMR would show characteristic peaks for the morpholine carbons (around 45-70 ppm), the methyl carbon (around 10-20 ppm), and the thiazole ring carbons (in the aromatic region, with the carbon bearing the bromine atom being significantly influenced).[2]
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Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Proposed Synthesis and Characterization
A plausible synthetic route to 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine can be envisioned starting from commercially available precursors. One potential strategy involves the construction of the thiazole ring followed by the introduction of the morpholine moiety.
Caption: Proposed synthetic workflow for 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine.
Hypothetical Experimental Protocol:
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Reaction Setup: To a solution of 2,4-dibromo-5-methylthiazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
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Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to proceed via a nucleophilic aromatic substitution mechanism, with the morpholine preferentially displacing the bromine at the more activated C4 position of the thiazole ring.
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine.
Characterization Workflow:
The identity and purity of the synthesized compound would be confirmed using a battery of standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the regiochemistry of the substitution.
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Mass Spectrometry (MS): To verify the molecular weight and isotopic distribution.
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Elemental Analysis: To determine the elemental composition (C, H, N, S).
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Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine is largely dictated by the bromo-thiazole core. The bromine atom at the 2-position of the thiazole ring serves as a key functional handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of substituents, enabling the generation of a library of diverse analogs for structure-activity relationship (SAR) studies.
The combination of the morpholine and thiazole scaffolds suggests several potential therapeutic applications. Morpholine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[1] Similarly, thiazole derivatives are known to exhibit a variety of pharmacological properties.[2] Therefore, 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine could serve as a valuable building block for the discovery of novel therapeutic agents. For instance, derivatives of this scaffold could be investigated as inhibitors of various enzymes, such as kinases or carbonic anhydrases, which are important targets in oncology and other diseases.[2]
Caption: Role of the target scaffold in a typical drug discovery workflow.
Conclusion
While direct experimental data remains elusive, this technical guide provides a comprehensive and scientifically grounded overview of the putative compound 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine. Based on the analysis of structurally related molecules, it is predicted to be a solid with moderate solubility in organic solvents. A plausible and straightforward synthetic route has been proposed, along with a standard characterization workflow. The true potential of this compound lies in its utility as a versatile building block in drug discovery, owing to the presence of a reactive bromine handle that allows for extensive chemical diversification. The insights presented here are intended to stimulate further research and experimental validation of this promising chemical entity.
References
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